4-((6-Fluoroquinolin-4-yl)amino)benzonitrile
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Description
“4-((6-Fluoroquinolin-4-yl)amino)benzonitrile” is a chemical compound with the molecular formula C16H10FN3 . It has an average mass of 263.269 Da and a monoisotopic mass of 263.085876 Da . It is used in the preparation of HIV replication inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzonitrile group attached to a fluoroquinolin group via an amino linkage . The fluoroquinolin group is a bicyclic structure with a nitrogen atom at the 1-position and a fluorine atom at the 6-position .Future Directions
Future research directions for “4-((6-Fluoroquinolin-4-yl)amino)benzonitrile” could include further exploration of its potential uses in medical applications, such as HIV replication inhibition , and the development of novel anti-influenza virus agents . Additionally, more detailed studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable information for its potential applications.
Properties
IUPAC Name |
4-[(6-fluoroquinolin-4-yl)amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3/c17-12-3-6-15-14(9-12)16(7-8-19-15)20-13-4-1-11(10-18)2-5-13/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGHAUIMNRTPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=C3C=C(C=CC3=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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